molecular formula C8H7BrN2 B1443546 8-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 1194374-75-8

8-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No. B1443546
M. Wt: 211.06 g/mol
InChI Key: JJTBVBQXNUXOMN-UHFFFAOYSA-N
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Description

8-Bromo-2-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1194374-75-8 . It has a molecular weight of 211.06 . The IUPAC name for this compound is 8-bromo-2-methylimidazo[1,2-a]pyridine .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This compound further reacts with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The InChI code for 8-Bromo-2-methylimidazo[1,2-a]pyridine is 1S/C8H7BrN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3 .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine reacts with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .


Physical And Chemical Properties Analysis

8-Bromo-2-methylimidazo[1,2-a]pyridine is a solid at room temperature . It should be stored in a dry room .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

8-Bromo-2-methylimidazo[1,2-a]pyridine is utilized in various synthesis processes. For instance, its derivatives are involved in the synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquids, showing good yields and offering a simple workup process (Shaabani, Soleimani, & Maleki, 2006). Another study highlights its role in the synthesis of 2-(1-adamantyl)-7-methylimidazo[1,2-a]pyridine, showcasing its ability to convert into different brominated products under varying conditions (Yurchenko, Ponomarenko, Savina, & Tolmachev, 2004).

Antibacterial Applications

There's significant research into the antibacterial properties of 8-Bromo-2-methylimidazo[1,2-a]pyridine derivatives. A notable study synthesized new imidazo[1,2-a]pyridine derivatives featuring pyridine, thiazole, or pyrazole, which demonstrated remarkable antibacterial activities (Althagafi & Abdel‐Latif, 2021).

Cytotoxic Activities

The cytotoxic activities of 8-Bromo-2-methylimidazo[1,2-a]pyridine derivatives have also been explored. Research shows that replacing methyl groups with trifluoromethyl groups in certain derivatives does not notably affect cytotoxic activity, offering insights into new leads for cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).

Chemical Synthesis and Characterization

In the field of chemical synthesis and characterization, studies have shown the potential of 8-Bromo-2-methylimidazo[1,2-a]pyridine in creating various chemical structures. For example, a research demonstrated its use in synthesizing imidazo[1,2-a]pyridines through hydroamination and aminooxygenation processes (Mohan, Rao, & Adimurthy, 2013). Another study highlighted its application in synthesizing tricyclic imidazole derivatives through tandem reactions, showcasing its versatility in creating complex organic compounds (Bäuerlein et al., 2009).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

8-bromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTBVBQXNUXOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-methylimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Xue, J Tang, X Ma, Q Li, B Xie, Y Hao, H Jin… - European Journal of …, 2016 - Elsevier
Human α7 nicotinic acetylcholine receptor (nAChR) is a promising therapeutic target for the treatment of schizophrenia accompanied with cognitive impairment. Herein, we report the …
Number of citations: 39 www.sciencedirect.com

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